

8-Aminoquinaldine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 8-Aminoquinaldine

Cat. No.: B105178

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For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinaldine, also known as 8-amino-2-methylquinoline, is a heterocyclic aromatic amine that serves as a critical building block in synthetic and medicinal chemistry. Its versatile structure has led to its incorporation into a wide array of compounds, including those with potential therapeutic applications such as antimicrobial and anti-inflammatory agents.^[1] Furthermore, its utility extends to the development of fluorescent probes for biological imaging and as a ligand or catalyst in organic and materials science.^[1] This technical guide provides an in-depth overview of the core properties, synthesis, biological activity, and analytical methodologies related to **8-Aminoquinaldine**.

Core Properties and Data

8-Aminoquinaldine is a yellow to greenish-brown crystalline powder.^[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	18978-78-4	[1][2]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[2]
Molecular Weight	158.2 g/mol	[1][2]
Appearance	Yellow to greenish-brown crystalline powder	[1][2]
Melting Point	56-58 °C	[3]
Boiling Point	316.6 ± 27.0 °C (Predicted)	[3]
Density	1.169 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in Methanol	[3]
Storage Conditions	0-8 °C, Inert atmosphere, Keep in a dark place	[2][3]

Table 2: Identifiers and Synonyms

Identifier Type	Identifier	Source(s)
IUPAC Name	2-methylquinolin-8-amine	[4]
Synonyms	8-Amino-2-methylquinoline, 2-Methyl-8-quinolinamine	[2]
PubChem CID	140457	[2]
MDL Number	MFCD00023998	[2]

Synthesis and Experimental Protocols

The synthesis of **8-Aminoquinaldine** and its derivatives can be achieved through various methods. Modern approaches often favor palladium-catalyzed cross-coupling reactions for their efficiency and versatility.

Buchwald-Hartwig Amination for 8-Substituted Quinaldines (General Protocol)

This method is a versatile, single-step approach for preparing **8-aminoquinaldine** derivatives from commercially available 8-bromo-2-methylquinoline.[5][6]

Objective: To synthesize an 8-substituted aminoquinaldine via a palladium-catalyzed cross-coupling reaction.

Materials:

- 8-bromo-2-methylquinoline
- Corresponding amine
- Sodium tert-butoxide (NaOtBu)
- 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Toluene
- Dichloromethane (DCM)
- Water
- Brine
- Magnesium sulfate (MgSO_4)

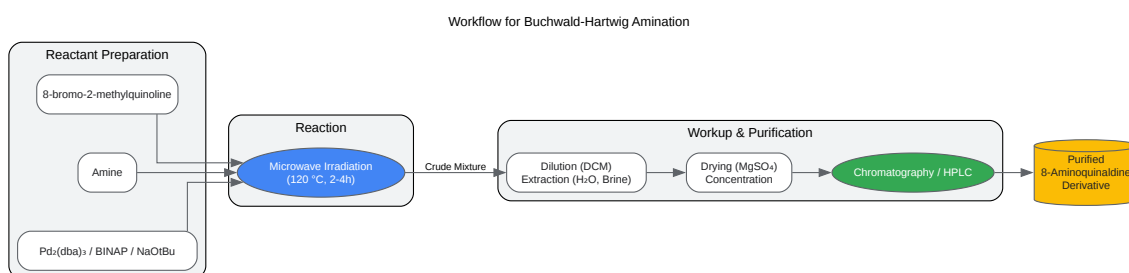
Equipment:

- Microwave reaction tube with a stir bar
- Microwave reactor
- Standard laboratory glassware

- Rotary evaporator
- Flash chromatography or preparative HPLC system

Procedure:

- In a microwave reaction tube, dissolve 8-bromo-2-methylquinoline (1.25 equiv.) in toluene.
- Add the corresponding amine (1.0 equiv.) to the solution.
- To this mixture, add NaOtBu (1.5 equiv.), BINAP (0.05 equiv.), and Pd₂(dba)₃ (0.04 equiv.).
- Seal the tube and flush with an inert gas (e.g., Argon).
- Heat the reaction mixture to 120 °C in a microwave reactor and stir for 2-4 hours.
- After cooling to room temperature, dilute the mixture with DCM.
- Extract the organic phase with water (3x) and then wash with brine.
- Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or preparative HPLC to yield the desired **8-aminoquinaldine** derivative.[\[5\]](#)[\[6\]](#)



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Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

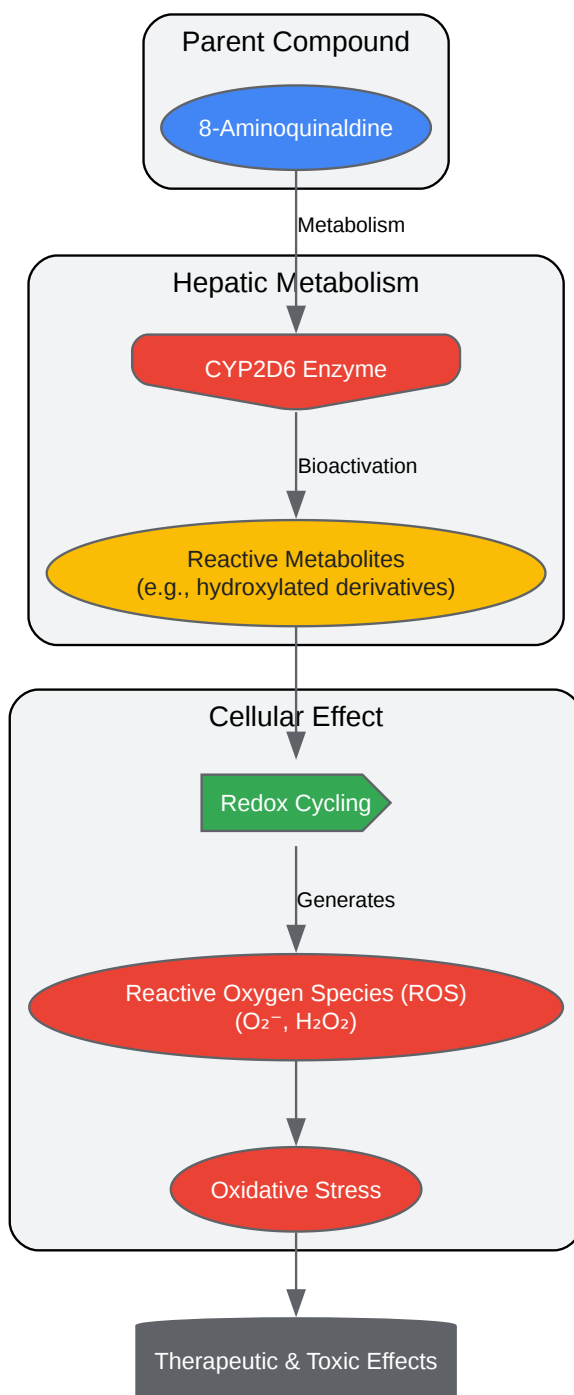
The biological effects of 8-aminoquinolines, including **8-Aminoquinaldine**, are closely linked to their metabolic activation. The parent compounds themselves are generally not considered the active agents; instead, their efficacy and toxicity are dependent on the formation of reactive metabolites.^[3]

Mechanism of Action: Metabolic Activation and Oxidative Stress

The prevailing hypothesis for the mechanism of action of 8-aminoquinolines involves a two-step process:

- CYP-Mediated Metabolism: The 8-aminoquinoline scaffold is metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2D6, in the liver. This process generates reactive intermediates, often through hydroxylation of the quinoline ring.^{[2][7][8]}
- Redox Cycling and ROS Generation: These metabolites then undergo redox cycling, a process that can be facilitated by enzymes like CYP reductase. This cycling generates significant amounts of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.^[8] The resulting oxidative stress is believed to be responsible for the compound's therapeutic effects (e.g., antimalarial activity) and its associated toxicities.^{[2][8]}

Metabolic Activation of 8-Aminoquinaldine

[Click to download full resolution via product page](#)*Metabolic Activation and ROS Generation Pathway*

Analytical Methodologies

The characterization and quantification of **8-Aminoquinaldine** and its derivatives rely on standard analytical techniques.

Spectroscopic Analysis (General Protocol)

Objective: To confirm the chemical structure and identity of **8-Aminoquinaldine**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard.[\[4\]](#)
- **Data Acquisition:** Place the sample in an NMR tube and acquire ^1H and ^{13}C NMR spectra on a 300-600 MHz spectrometer.[\[4\]](#)
- **Data Processing:** Fourier transform the free induction decay (FID) signal. Phase, baseline correct, and reference the spectrum to TMS at 0 ppm.[\[4\]](#)

B. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[\[4\]](#)
- **Data Acquisition:** Record a background spectrum, then the sample spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.[\[4\]](#)
- **Data Processing:** Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.[\[4\]](#)

C. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) for prior separation.[\[4\]](#)

- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.[\[4\]](#)
- Analysis: Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight and fragmentation pattern, which aids in structure elucidation.

Chromatographic Analysis (General Protocol)

Objective: To determine the purity of **8-Aminoquinaldine** or to quantify it in a mixture.

A. High-Performance Liquid Chromatography (HPLC)

- System: An HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or PDA).
- Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size), is commonly used.[\[9\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small percentage of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.[\[9\]](#)
- Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 240 nm).[\[9\]](#)
- Analysis: Purity is determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Safety and Handling

8-Aminoquinaldine is a chemical that requires careful handling in a laboratory setting.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[\[7\]](#) In case of dust formation, use a respirator.[\[7\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[\[10\]](#) Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[\[4\]](#) Do not eat,

drink, or smoke when using this product.[7]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] It is recommended to store under an inert atmosphere as it may be air-sensitive.[2]
- First Aid:
 - If Inhaled: Move the person to fresh air.[4]
 - In Case of Skin Contact: Wash off with soap and plenty of water.[4]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes.[7]
 - If Swallowed: Rinse mouth with water and seek medical attention.[4]

Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

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